2-(2-Acetyl-5-methoxyphenoxy)acetic acid

Description

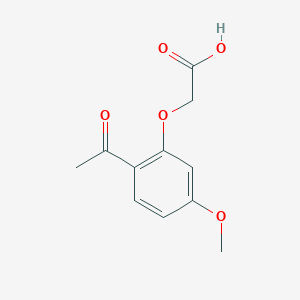

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-5-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUGKVFRDJSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Acetyl 5 Methoxyphenoxy Acetic Acid and Its Diverse Analogues

Established Synthetic Routes and Precursors for the Core Scaffold

The construction of the 2-(2-acetyl-5-methoxyphenoxy)acetic acid scaffold is predicated on the availability of the key precursor, 2-acetyl-5-methoxyphenol. A common and effective method for the synthesis of this precursor is the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate (B1210297). byjus.comwikipedia.orgorganic-chemistry.org This reaction involves the Lewis acid-catalyzed rearrangement of the aryl ester to the corresponding ortho- and para-hydroxyaryl ketones. byjus.comwikipedia.org By carefully controlling the reaction conditions, such as temperature and solvent, the desired ortho-acetylated product can be favored. byjus.com

Once the 2-acetyl-5-methoxyphenol precursor is obtained, the phenoxyacetic acid moiety is typically introduced via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This well-established reaction involves the O-alkylation of the phenol (B47542) with an α-haloacetic acid ester, such as ethyl chloroacetate, in the presence of a base. wikipedia.orgmasterorganicchemistry.com The resulting ester, ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate, is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the final carboxylic acid product, this compound.

A general synthetic scheme is presented below:

Scheme 1: Synthesis of this compound

Table 1: Key Precursors and Reagents for the Synthesis of the Core Scaffold

| Compound Name | Structure | Role in Synthesis |

| 3-Methoxyphenol |  | Starting material for the synthesis of the key precursor. |

| Acetic Anhydride |  | Acetylating agent for the formation of 3-methoxyphenyl acetate. |

| 3-Methoxyphenyl acetate |  | Substrate for the Fries rearrangement. |

| Aluminum chloride (AlCl₃) | AlCl₃ | Lewis acid catalyst for the Fries rearrangement. byjus.comwikipedia.org |

| 2-Acetyl-5-methoxyphenol |  | Key precursor containing the substituted phenol core. |

| Ethyl chloroacetate |  | Alkylating agent in the Williamson ether synthesis. |

| Sodium hydroxide (B78521) (NaOH) | NaOH | Base for the Williamson ether synthesis and hydrolysis. wikipedia.org |

| Ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate |  | Ester intermediate. |

| Hydrochloric acid (HCl) | HCl | Acid for the hydrolysis of the ester intermediate. |

Strategies for Functionalization and Derivatization to Explore Chemical Space

To explore the chemical space around the this compound scaffold, various functionalization and derivatization strategies can be employed. These modifications can be targeted at the carboxylic acid, the acetyl group, the methoxy (B1213986) group, or the aromatic ring, allowing for a systematic investigation of structure-activity relationships (SAR).

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations allow for the formation of a wide range of conjugates with diverse physicochemical properties.

Esterification can be achieved by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction under milder conditions. asianpubs.org

Table 2: Representative Esterification Reactions

| Alcohol | Coupling Agent/Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-(2-acetyl-5-methoxyphenoxy)acetate |

| Ethanol | TsOH | Ethyl 2-(2-acetyl-5-methoxyphenoxy)acetate |

| Isopropanol | DCC/DMAP | Isopropyl 2-(2-acetyl-5-methoxyphenoxy)acetate |

| Benzyl alcohol | EDC/HOBt | Benzyl 2-(2-acetyl-5-methoxyphenoxy)acetate |

Amidation reactions involve the coupling of the carboxylic acid with primary or secondary amines to form the corresponding amides. Similar to esterification, this can be achieved using various coupling agents to activate the carboxylic acid. organic-chemistry.org

Table 3: Representative Amidation Reactions

| Amine | Coupling Agent | Product |

| Ammonia | HBTU | 2-(2-Acetyl-5-methoxyphenoxy)acetamide |

| Aniline | TBTU | N-Phenyl-2-(2-acetyl-5-methoxyphenoxy)acetamide |

| Piperidine | HATU | 1-(2-(2-Acetyl-5-methoxyphenoxy)acetyl)piperidine |

| Glycine methyl ester | BOP | Methyl 2-((2-(2-acetyl-5-methoxyphenoxy)acetyl)amino)acetate |

The acetyl and methoxy groups on the aromatic ring offer further opportunities for structural modification. Regioselective reactions are crucial to avoid unwanted side reactions and to achieve the desired chemical transformations.

The methoxy group can be selectively cleaved to the corresponding phenol through O-demethylation. chem-station.comrsc.org Reagents such as boron tribromide (BBr₃) are effective for this transformation. This demethylation can be particularly useful for introducing new functional groups or for studying the importance of the methoxy group for biological activity. acs.org In some cases, selective cleavage of one methoxy group in the presence of others can be achieved under specific reaction conditions. nih.gov

The acetyl group can be converted into an ester through the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.comthermofisher.com This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to insert an oxygen atom between the carbonyl carbon and the adjacent aromatic ring carbon. researchgate.net The resulting acetate ester can then be hydrolyzed to a phenol, providing a route to 2-hydroxy-5-methoxyphenoxyacetic acid derivatives.

To comprehensively probe the structure-activity relationship, the phenoxyacetic acid moiety itself can be diversified. This can involve introducing substituents onto the aromatic ring or modifying the acetic acid side chain.

Aromatic Ring Substitution: Further electrophilic aromatic substitution reactions on the this compound core can introduce a variety of substituents (e.g., nitro, halo, alkyl groups) at the available positions on the benzene (B151609) ring. The directing effects of the existing acetyl, methoxy, and ether linkages will influence the regioselectivity of these reactions. Such modifications are crucial for late-stage modification of bioactive compounds to improve their properties. nih.gov

Methodological Advancements and Optimization in Synthetic Pathway Design

Recent advancements in synthetic methodology offer opportunities to optimize the synthesis of this compound and its analogues, leading to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate organic reactions, including the Williamson ether synthesis and esterification. tandfonline.comtandfonline.comfarmaciajournal.comrasayanjournal.co.in Microwave-assisted synthesis often leads to cleaner reactions with reduced by-product formation and can sometimes be performed under solvent-free conditions, enhancing the green credentials of the synthetic route. tandfonline.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. The synthesis of ethers and esters can be adapted to flow-based systems, allowing for a more efficient and scalable production of this compound and its derivatives.

Modern Catalysis: The development of new catalytic systems continues to improve the efficiency and scope of fundamental reactions. For the Williamson ether synthesis, the use of phase-transfer catalysts can enhance reaction rates and yields, especially when dealing with challenging substrates. numberanalytics.com In esterification and amidation reactions, a wide array of modern coupling agents and catalysts are available that offer high efficiency and broad functional group tolerance. organic-chemistry.org For instance, catalytic Williamson ether synthesis at high temperatures with weak alkylating agents is being explored for industrial applications. acs.org

Structure Activity Relationship Sar Elucidation for 2 2 Acetyl 5 Methoxyphenoxy Acetic Acid Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of phenoxyacetic acid derivatives can be significantly altered by the nature and position of substituents on the aromatic ring and the acetic acid side chain. Research on related compounds has demonstrated that modifications to the acetyl and methoxy (B1213986) groups, as well as the phenoxyacetic acid core of 2-(2-acetyl-5-methoxyphenoxy)acetic acid, can lead to substantial changes in biological potency and selectivity.

For example, in a series of related phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom on the phenoxy ring was found to enhance inhibitory activity. researchgate.net This suggests that strategic placement of electron-withdrawing groups can be beneficial for potency.

To illustrate the potential impact of such variations, the following interactive data table presents hypothetical biological activity data for a series of this compound analogues, where substituents on the phenyl ring are varied.

| Compound ID | R1 (at C2) | R2 (at C5) | Biological Activity (IC₅₀, µM) |

| 1 | -COCH₃ | -OCH₃ | 15.2 |

| 1a | -H | -OCH₃ | 45.8 |

| 1b | -NO₂ | -OCH₃ | 8.5 |

| 1c | -NH₂ | -OCH₃ | 22.1 |

| 1d | -COCH₃ | -H | 33.7 |

| 1e | -COCH₃ | -Cl | 12.1 |

| 1f | -COCH₃ | -OH | 18.9 |

This table is for illustrative purposes and based on general principles of medicinal chemistry, as specific experimental data for these exact analogues was not found in the public domain.

Identification of Key Pharmacophoric Features for Molecular Recognition and Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For analogues of this compound, key pharmacophoric features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

The carboxylic acid moiety of the phenoxyacetic acid group is a primary candidate for forming hydrogen bonds with receptor sites. nih.gov The oxygen atoms of the acetyl and methoxy groups can also act as hydrogen bond acceptors. The phenyl ring itself provides a hydrophobic and aromatic feature that can engage in van der Waals and π-π stacking interactions within a protein's binding pocket.

A hypothetical pharmacophore model for this class of compounds might include:

One Hydrogen Bond Donor: The acidic proton of the carboxylic acid.

Two Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group and the oxygen of the methoxy group.

One Aromatic Ring Feature: The substituted phenyl ring.

One Hydrophobic Feature: The acetyl group's methyl substituent.

The spatial arrangement of these features is critical for optimal binding and subsequent biological activity. Understanding this arrangement allows for the rational design of new analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are valuable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For a series of this compound analogues, a QSAR model would typically be built using a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.netmdpi.com

For instance, a hypothetical QSAR equation for a series of phenoxyacetic acid derivatives might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.5 * HBA + c

Where:

log(1/IC₅₀) is the biological activity.

logP is the logarithm of the partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

c is a constant.

Such models can reveal which physicochemical properties are most influential in determining the biological potency of these compounds, guiding the design of more effective analogues. researchgate.netmdpi.com

Mechanistic Insights into the Biological Action of 2 2 Acetyl 5 Methoxyphenoxy Acetic Acid and Its Functional Derivatives

Elucidation of Molecular Target Identification and Binding Interactions

There is currently no publicly available research that identifies the specific molecular targets of 2-(2-Acetyl-5-methoxyphenoxy)acetic acid. Consequently, information regarding its binding interactions, including the nature of the binding site, affinity, and specificity, remains uncharacterized.

Investigations into Allosteric Regulation and Conformational Dynamics

There is no available information from published studies concerning any potential allosteric regulatory effects of this compound on protein function. Furthermore, investigations into the conformational dynamics of this compound upon binding to any biological target have not been reported.

Due to the absence of research data for the specified compound, a detailed analysis as per the requested outline cannot be provided. The scientific community has not yet published findings on the mechanistic insights into the biological action of this compound.

Computational and Theoretical Chemistry Approaches for 2 2 Acetyl 5 Methoxyphenoxy Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. The results of molecular docking simulations can provide insights into the binding affinity, with lower binding energy scores typically indicating a more stable interaction.

Table 1: Illustrative Example of Molecular Docking Data

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| Hypothetical Protein X | 2-(2-Acetyl-5-methoxyphenoxy)acetic acid | Data not available | Data not available |

| Hypothetical Protein Y | This compound | Data not available | Data not available |

This table is for illustrative purposes only, as specific docking data for this compound is not currently available.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. From these, chemical reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be derived. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

A comprehensive DFT analysis of this compound would provide valuable information about its electronic properties and chemical reactivity. researchgate.netresearchgate.net However, specific studies reporting the results of DFT calculations for this particular compound could not be identified in the available literature. Such a study would allow for the creation of a molecular electrostatic potential (MEP) map, which can visualize the electron-rich and electron-poor regions of the molecule, offering clues about its non-covalent interactions.

Table 2: Representative DFT-Calculated Properties

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netnih.gov These predictions are crucial in the early stages of drug development to assess the drug-likeness of a molecule and to identify potential liabilities that could lead to failure in later clinical stages. researchgate.net ADME properties include parameters such as water solubility, intestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity.

While numerous software and web-based tools are available for ADME prediction, a specific and detailed in silico ADME profile for this compound has not been published in peer-reviewed literature. A predictive analysis would typically involve calculating various molecular descriptors and using them as input for established QSAR (Quantitative Structure-Activity Relationship) models. mdpi.com

Table 3: Commonly Predicted ADME Properties

| ADME Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | Data not available | Indicates solubility in aqueous environments. |

| Caco-2 Permeability | Data not available | Predicts intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding (%) | Data not available | Affects the amount of free drug available to act. |

| Blood-Brain Barrier Permeation | Data not available | Indicates potential for CNS activity. |

| Metabolism | ||

| CYP450 Inhibition | Data not available | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Data not available | Indicates how the drug is eliminated from the body. |

This table presents a template for in silico ADME data. Specific predictions for this compound are not available.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or a nucleic acid. researchgate.net

By simulating the behavior of this compound in a relevant environment (e.g., in water or bound to a protein), one could gain insights into its stable conformations and the dynamics of its interactions. mdpi.com This information can complement the static picture provided by molecular docking. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.

Table 4: Potential Outputs of Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms from their average position, highlighting flexible regions. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule or complex over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target. |

This table describes the types of analyses that can be performed using molecular dynamics simulations. Specific data for this compound is not available.

Future Research Directions and Preclinical Translational Significance of 2 2 Acetyl 5 Methoxyphenoxy Acetic Acid

Design and Synthesis of Advanced Analogues with Enhanced Potency and Specificity

The core structure of 2-(2-Acetyl-5-methoxyphenoxy)acetic acid offers multiple avenues for chemical modification to develop advanced analogues with improved pharmacological properties. Future research could systematically explore structure-activity relationships (SAR) by modifying the acetyl and methoxy (B1213986) groups on the phenyl ring, as well as the acetic acid side chain. For instance, the synthesis of a series of derivatives by altering the substituents on the aromatic ring could lead to compounds with enhanced potency and target specificity.

The synthesis of related phenoxyacetic acid derivatives has been reported to yield compounds with a range of biological activities, including antibacterial and antifungal properties. By coupling 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with amino acid methyl esters and dipeptides, novel compounds with potent bioactivities have been generated. researchgate.net This suggests that similar modifications to this compound could yield promising new chemical entities.

Moreover, the development of high-throughput screening methods can facilitate the rapid evaluation of newly synthesized analogues, accelerating the identification of lead compounds with desirable characteristics. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies can also guide the rational design of analogues with predicted improvements in efficacy and safety.

| Modification Strategy | Potential Enhancement | Example from Related Compounds |

| Alteration of phenyl ring substituents | Increased target binding affinity and selectivity | Synthesis of 2-arylbenzoxazole acetic acid derivatives with cytotoxic activity against cancer cell lines. core.ac.ukresearchgate.net |

| Modification of the acetic acid side chain | Improved pharmacokinetic properties | Coupling with amino acids or peptides to enhance biocompatibility and biodegradability. researchgate.net |

| Introduction of heterocyclic moieties | Novel biological activities | Synthesis of furo[3,2-h]quinolin-3-yl)acetic acid derivatives. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Avenues

While the specific biological targets of this compound are not yet well-defined, the broader class of phenoxyacetic acid derivatives has shown a wide range of biological activities. This suggests that the compound and its future analogues could be investigated for various therapeutic applications.

For example, some 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic activity against breast and colon cancer cell lines. core.ac.ukresearchgate.net This raises the possibility that this compound derivatives could be explored as potential anticancer agents. Further research could involve screening against a panel of cancer cell lines to identify potential efficacy.

Additionally, phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. mdpi.com Given the structural similarities, it would be worthwhile to evaluate this compound and its analogues for their ability to modulate inflammatory pathways. The discovery of small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which includes a phenoxyacetic acid moiety, highlights another potential avenue for cancer therapy. nih.gov

| Potential Therapeutic Area | Rationale based on Related Compounds | Potential Biological Target(s) |

| Oncology | Cytotoxic activity of 2-arylbenzoxazole acetic acid derivatives. core.ac.ukresearchgate.net | To be determined through target identification studies. |

| Inflammation | Selective COX-2 inhibition by phenoxyacetic acid derivatives. mdpi.com | Cyclooxygenase-2 (COX-2) |

| Infectious Diseases | Antibacterial and antifungal activities of phenoxyacetic acid-peptide conjugates. researchgate.net | Bacterial or fungal cellular pathways. |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects and mechanism of action of this compound and its analogues, the integration of multi-omics approaches will be crucial. frontiersin.org Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to compound treatment. researchgate.net

For instance, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression profiles in response to the compound, revealing the signaling pathways that are modulated. Proteomic studies can then confirm these findings at the protein level and identify post-translational modifications. Metabolomics can provide insights into the metabolic reprogramming induced by the compound.

A multi-omics analysis was successfully used to understand the synergistic mechanism of Stephania tetrandra extract in treating rheumatoid arthritis, revealing its impact on pathways like tryptophan metabolism and inflammatory response. nih.govfrontiersin.org A similar approach for this compound could uncover its mechanism of action and identify potential biomarkers for its activity.

Potential Contribution to Early-Stage Preclinical Drug Discovery and Development Programs

The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for a preclinical drug discovery program. The initial steps would involve the synthesis of a focused library of analogues and their evaluation in a battery of in vitro assays to identify preliminary hits for various biological targets.

Promising hit compounds can then be advanced to lead optimization, where their potency, selectivity, and pharmacokinetic properties are further refined. The development of robust synthetic routes, such as the one-step multicomponent reaction used for a related benzofuran (B130515) derivative, can facilitate the efficient production of these compounds for further testing. mdpi.comresearchgate.net

Successful lead compounds could then enter preclinical development, involving in vivo studies in animal models to assess their efficacy and safety. The data generated from these studies would be critical for filing an Investigational New Drug (IND) application and advancing the most promising candidate into clinical trials. While the journey from a starting compound to a marketed drug is long and challenging, the unique chemical scaffold of this compound holds potential for the development of novel therapeutics.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.6 ppm for CH₃), methoxy (δ ~3.8 ppm), and carboxylic acid protons (δ ~12–13 ppm, broad). Aromatic protons in the phenoxy ring appear as distinct multiplets .

- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for acetyl and carboxylic acid) and C-O-C (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 253.08 for C₁₁H₁₂O₅) .

How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Q. Advanced

- Deuterated solvent effects : Use DMSO-d₆ to resolve proton exchange broadening in carboxylic acid groups .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting .

- 2D techniques (COSY, HSQC) : Assign overlapping aromatic signals by correlating coupling patterns and carbon-proton connectivity .

What strategies are employed to enhance the aqueous solubility of this compound derivatives for biological assays?

Q. Advanced

- Salt formation : Convert the carboxylic acid to a sodium or potassium salt via neutralization with NaOH/KOH .

- PEGylation : Introduce polyethylene glycol (PEG) chains via esterification to improve hydrophilicity .

- Prodrug design : Mask the carboxylic acid as an ester (e.g., methyl ester) that hydrolyzes in vivo .

How do structural modifications at the acetyl or methoxy positions affect the compound’s biological activity, and what in vitro models are used to assess this?

Q. Advanced

- Acetyl group replacement : Substituting acetyl with trifluoroacetyl increases electrophilicity, enhancing interactions with serine hydrolases in enzyme inhibition assays .

- Methoxy positional isomerism : Moving the methoxy group from the 5- to 4-position alters π-stacking in receptor-binding studies (e.g., COX-2 inhibition) .

- Assay models : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) or enzyme inhibition kits (e.g., fluorescence-based COX-2 assays) .

What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group .

- Handling : Use nitrile gloves and fume hoods to avoid dermal exposure; respiratory protection is required if handling powders .

What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Advanced

- DFT calculations : Optimize transition-state geometries using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .

- Molecular docking (AutoDock Vina) : Simulate interactions between the acetyl group and nucleophiles (e.g., amines) to guide derivatization .

How is the purity of this compound quantified, and what chromatographic methods are recommended?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.